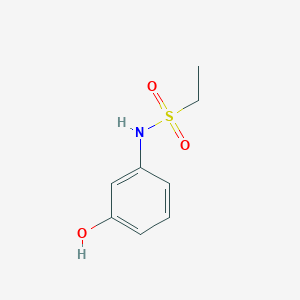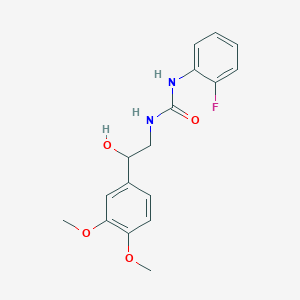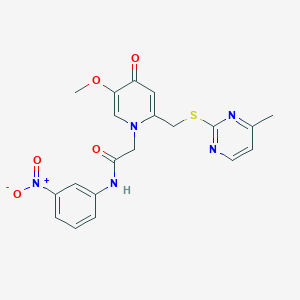
N-(3-hydroxyphenyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-hydroxyphenyl)ethane-1-sulfonamide” is a chemical compound that is used for pharmaceutical testing . It is also known by its CAS number 723757-83-3 .
Synthesis Analysis
Sulfonamides can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . This process has shown good functional group tolerance and is high yielding . Another method involves the use of calcium triflimide and DABCO which activates sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines to provide a diverse set of sulfamides, sulfamates, and sulfonamides .Molecular Structure Analysis
The N-(3-hydroxyphenyl)ethane-1-sulfonamide molecule contains a total of 30 bonds. There are 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 sulfonamide .Chemical Reactions Analysis
Sulfonamides, including N-(3-hydroxyphenyl)ethane-1-sulfonamide, can undergo various chemical reactions. For instance, they can be used in the synthesis of α-chiral sulfinates . They can also react with amines to form sulfonamides .Physical And Chemical Properties Analysis
The molecular weight of N-(3-hydroxyphenyl)ethane-1-sulfonamide is 201.24 . The predicted density is 1.389±0.06 g/cm3 and the predicted boiling point is 362.9±44.0 °C .Scientific Research Applications
- Medicinal Chemistry and Drug Development N-(3-hydroxyphenyl)ethane-1-sulfonamide has been studied for its potential therapeutic benefits. Clinical trials have shown that it can be effective in treating schizophrenia and other psychiatric disorders. However, its use is often limited by potential side effects.
- In organic synthesis, N-(3-hydroxyphenyl)ethane-1-sulfonamide has been employed as a sulfonylating agent. Researchers have developed a novel and highly efficient method for regioselective sulfonylation using I2/K2CO3, where N-hydroxy sulfonamide plays a crucial role. This reaction allows the synthesis of various sulfones with different structural features, including thiophenols, aryl acetylenic acids, and aromatic alkynes .
Sulfonylation Reactions
Mechanism of Action
properties
IUPAC Name |
N-(3-hydroxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-13(11,12)9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDACQVXDYEWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2387212.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2387220.png)
![5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2387221.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide](/img/structure/B2387222.png)
![N-[cyano(2-methylphenyl)methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2387223.png)

![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)

![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2387230.png)
![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B2387233.png)
